REACTION_SMILES
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[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH3:19][N:20]([CH:21]=[O:22])[CH3:23].[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:9]2[s:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1.[ClH:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:9]2[s:10][c:11]([CH:21]=[O:22])[cH:12][cH:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Sc2cccs2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=Cc1ccc(Sc2ccc(Cl)cc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |